![molecular formula C15H11BrN2O B12886392 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline CAS No. 89752-98-7](/img/structure/B12886392.png)
4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group and an aniline group attached to an oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process may include nitration, reduction, and bromination steps to introduce the necessary functional groups . The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups on the aromatic ring .
Scientific Research Applications
4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects . In cancer cells, it may interfere with cell signaling pathways, inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]aniline: Similar structure but contains a thiazole ring instead of an oxazole ring.
4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline: Similar structure but contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline is unique due to the presence of the bromophenyl group, which can enhance its biological activity and chemical reactivity. The oxazole ring also contributes to its distinct properties, making it a valuable compound in various research fields .
Properties
CAS No. |
89752-98-7 |
|---|---|
Molecular Formula |
C15H11BrN2O |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
4-[2-(4-bromophenyl)-1,3-oxazol-5-yl]aniline |
InChI |
InChI=1S/C15H11BrN2O/c16-12-5-1-11(2-6-12)15-18-9-14(19-15)10-3-7-13(17)8-4-10/h1-9H,17H2 |
InChI Key |
IYHAWZCHVKFEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


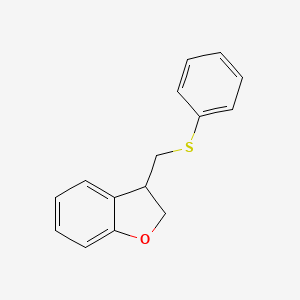
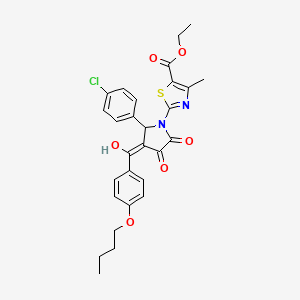
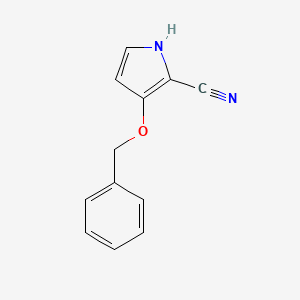
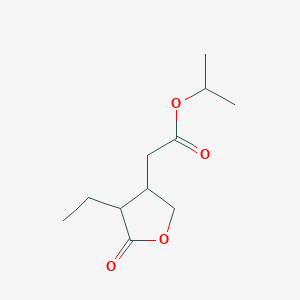
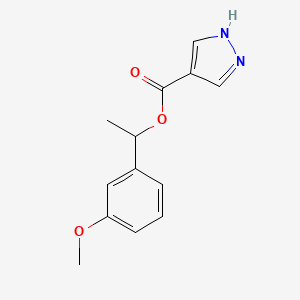



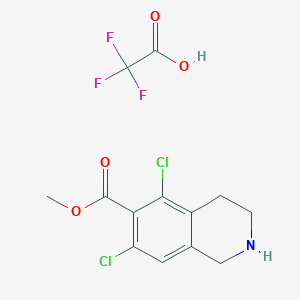
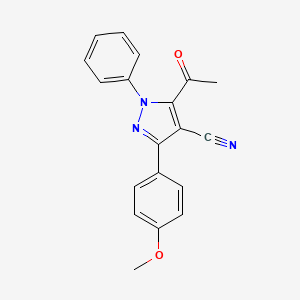
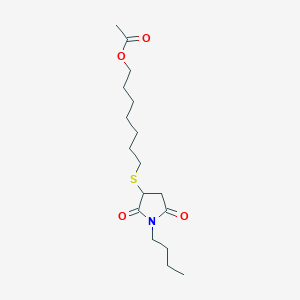
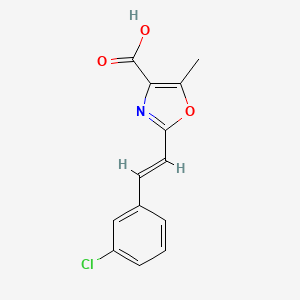
![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)

